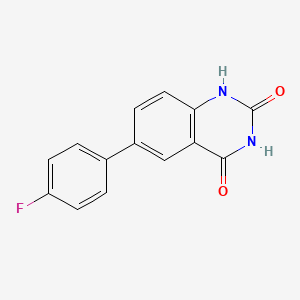

6-(4-Fluorophenyl)-quinazoline-2,4-diol

Description

Significance of Nitrogen Heterocycles as Privileged Scaffolds in Drug Discovery and Development

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of medicinal chemistry. nih.govsci-hub.box Their prevalence in a vast array of natural products, including alkaloids, vitamins, and antibiotics, underscores their evolutionary selection for biological recognition. In drug discovery, these scaffolds are often referred to as "privileged structures" due to their ability to bind to a wide range of biological targets with high affinity. The presence of nitrogen atoms imparts unique physicochemical properties, such as hydrogen bonding capabilities, acid-base characteristics, and the potential for various intermolecular interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.

The versatility of nitrogen heterocycles allows for the creation of diverse chemical libraries with a wide range of pharmacological profiles. Their structural complexity and conformational rigidity can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties. Consequently, a significant percentage of commercially available drugs feature a nitrogen-containing heterocyclic core, highlighting their indispensable role in the development of new therapeutic agents.

Historical Perspective and Evolution of Quinazoline (B50416) Research in Biological Contexts

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, has a rich history in medicinal chemistry. The first synthesis of a quinazoline derivative was reported in the late 19th century. However, it was the discovery of the biological activities of naturally occurring quinazoline alkaloids, such as febrifugine (B1672321) with its potent antimalarial properties, that catalyzed intensive research into this scaffold.

Early investigations into synthetic quinazoline derivatives led to the development of compounds with a wide array of biological effects, including sedative-hypnotic, anticonvulsant, and diuretic activities. The mid-20th century saw the emergence of methaqualone, a quinazolinone derivative with sedative and hypnotic properties. This discovery further solidified the therapeutic potential of the quinazoline core. In subsequent decades, research efforts have expanded exponentially, leading to the identification of quinazoline-based compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.com This evolution in research demonstrates the remarkable adaptability of the quinazoline scaffold to interact with a multitude of biological targets.

The Quinazoline-2,4-diol System as a Key Pharmacophore and its Structural Relevance

Within the broad family of quinazolines, the quinazoline-2,4-diol (also known as quinazoline-2,4(1H,3H)-dione) moiety represents a particularly important pharmacophore. This structural motif is characterized by two carbonyl groups at positions 2 and 4 of the quinazoline ring. The presence of these functionalities, along with the adjacent nitrogen atoms, provides a rich array of hydrogen bond donors and acceptors. This arrangement is crucial for establishing specific interactions with biological macromolecules, such as enzymes and receptors.

The structural relevance of the quinazoline-2,4-diol system lies in its ability to mimic endogenous molecules and interact with key biological targets. For instance, its structural features can be recognized by the active sites of various enzymes, leading to their inhibition. The planarity of the ring system and the potential for π-π stacking interactions with aromatic amino acid residues further contribute to its binding affinity and specificity. The versatility of this scaffold allows for substitutions at various positions of the benzene ring, enabling the fine-tuning of its pharmacological properties and the development of targeted therapies.

Overview of Research Trajectories for 6-(4-Fluorophenyl)-quinazoline-2,4-diol and its Derivatives in Academic Research

The compound this compound and its derivatives have been the subject of academic research exploring their potential as bioactive agents. The introduction of a 4-fluorophenyl group at the 6-position of the quinazoline-2,4-diol core is a strategic modification aimed at enhancing biological activity and modulating physicochemical properties. The fluorine atom can influence factors such as metabolic stability, lipophilicity, and binding interactions.

Research into compounds with similar structural features has revealed promising biological activities. For instance, a closely related compound, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, has been identified as a novel tyrosinase inhibitor. researchgate.netnih.gov This suggests a potential avenue of investigation for this compound in the context of hyperpigmentation disorders.

Furthermore, research on a related derivative, 6-nitroquinazoline-2,4-diol, has demonstrated its ability to inhibit shikimate dehydrogenase, a key enzyme in the shikimate pathway of plants. mdpi.com This finding opens up the possibility of exploring 6-aryl-quinazoline-2,4-diols, including the 4-fluorophenyl derivative, as potential herbicides.

The broader class of quinazoline derivatives has been extensively studied for its anticancer properties. researchgate.netnih.govnih.govnih.govrsc.orgmdpi.com These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. biorxiv.orgnih.gov Therefore, a significant research trajectory for this compound and its analogs involves the investigation of their potential as anticancer agents.

Below is a table summarizing the research areas for quinazoline derivatives with substitutions at the 6-position, providing a framework for potential investigations into this compound.

| Research Area | Target/Mechanism | Potential Application |

| Enzyme Inhibition | Tyrosinase | Hyperpigmentation Disorders |

| Shikimate Dehydrogenase | Herbicides | |

| Tyrosine Kinases (e.g., EGFR) | Anticancer Therapy | |

| Anticancer Activity | Inhibition of cell proliferation, induction of apoptosis | Various Cancers |

| Antimicrobial Activity | Disruption of microbial cell processes | Infectious Diseases |

This overview highlights the diverse research trajectories for this compound and its derivatives, driven by the established biological activities of the broader quinazoline class and the specific structural features of this particular compound. Future research will likely focus on elucidating the precise molecular mechanisms underlying the biological effects of these compounds and optimizing their structure to enhance their therapeutic potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9FN2O2 |

|---|---|

Molecular Weight |

256.23 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C14H9FN2O2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(18)17-14(19)16-12/h1-7H,(H2,16,17,18,19) |

InChI Key |

LUWYFYFMKSYBOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)NC3=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 4 Fluorophenyl Quinazoline 2,4 Diol and Its Analogues

Established Synthetic Routes to the Quinazoline-2,4-dione Core

The construction of the bicyclic quinazoline-2,4-dione system is a well-established area of heterocyclic chemistry. The primary methods involve the formation of a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, starting from readily available ortho-substituted aniline (B41778) derivatives.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

One of the most traditional and widely used methods for synthesizing the quinazoline-2,4-dione core involves the cyclization of anthranilic acid or its derivatives. A common approach is the reaction of anthranilic acid with urea (B33335) or a urea equivalent, such as potassium cyanate (B1221674).

The reaction with urea, when heated, proceeds through the formation of an intermediate o-ureidobenzoic acid, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to yield the quinazoline-2,4-dione. generis-publishing.comacs.org Similarly, reacting anthranilic acid derivatives with potassium cyanate first forms the corresponding urea derivative. mit.eduresearchgate.net Subsequent cyclization, often promoted by the addition of an acid or base, affords the desired quinazoline-2,4(1H,3H)-dione in high yields. mit.eduresearchgate.net An eco-efficient, one-pot version of this synthesis has been developed where both the initial coupling and the subsequent cyclization are performed in water at room temperature, offering near-quantitative yields and a simplified work-up procedure. mit.eduresearchgate.net Esters of anthranilic acid can also be used, reacting with N-pyridyl ureas in a process that involves the initial formation of an N-aryl-N'-pyridyl urea intermediate followed by cyclocondensation. rsc.orgrsc.org

Table 1: Examples of Cyclization Reactions with Anthranilic Acid Derivatives

| Starting Material | Reagent | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Anthranilic Acid | Urea | Heating (150-160°C) | Quinazoline-2,4-dione | generis-publishing.com |

| 4-Fluoro-2-aminobenzoic acid | Potassium Cyanate (KOCN), then NaOH/HCl | Water, Room Temperature | 7-Fluoroquinazoline-2,4(1H,3H)-dione | mit.edu |

Alternative Precursor-Based Synthesis Strategies

Beyond anthranilic acid, other precursors are frequently employed to construct the quinazoline-2,4-dione skeleton. Isatoic anhydride (B1165640) is a particularly popular starting material. researchgate.netnih.gov It can react with various nitrogen nucleophiles, such as amines, followed by cyclocondensation with an electrophile to generate the target scaffold. researchgate.net One-pot, three-component reactions involving isatoic anhydride, an amine (or ammonium (B1175870) acetate), and an aldehyde under solvent-free conditions can efficiently produce 2,3-dihydroquinazolin-4(1H)-ones, which are closely related to the desired dione (B5365651) structure. nih.gov

Benzoxazinones, specifically 1,3-benzoxazin-4-ones, serve as key intermediates in another common synthetic route. These are typically formed by the acylation of anthranilic acid with an acyl chloride, followed by ring closure using a dehydrating agent like acetic anhydride. nih.gov The resulting benzoxazinone (B8607429) can then be treated with ammonia or a primary amine to yield the corresponding quinazolinone derivative. nih.gov This method is versatile for introducing substituents at the N3 position.

Multi-Component Reactions for Quinazolinone Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid and efficient assembly of complex molecular scaffolds like quinazolinones from three or more starting materials in a single pot. nih.govorientjchem.org These reactions are highly atom-economical and allow for the generation of diverse molecular libraries. For instance, the Ugi four-component reaction (Ugi-4CR) has been utilized, combining o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia, followed by a metal-catalyzed intramolecular N-arylation to form polycyclic quinazolinone derivatives. nih.govorientjchem.org Another MCR approach involves the copper-catalyzed reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to synthesize 2-(1,2,3-triazoyl) quinazolinones. nih.gov These methods highlight the efficiency of MCRs in constructing complex, functionalized quinazolinone systems in a limited number of synthetic steps. nih.govorientjchem.orgnih.gov

Targeted Synthesis of 6-(4-Fluorophenyl)-quinazoline-2,4-diol

The synthesis of the specifically substituted this compound requires a strategy to introduce the 4-fluorophenyl group at the C6 position of the quinazolinone core. The most common and effective method involves a palladium-catalyzed cross-coupling reaction.

Strategic Introduction of the 4-Fluorophenyl Moiety at the C6 Position

The introduction of an aryl group at the C6 position is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples an organoboron compound with an organohalide using a palladium catalyst.

The general strategy involves two main steps:

Synthesis of a 6-halo-quinazoline-2,4-dione precursor: This is accomplished by using a substituted anthranilic acid, such as 5-bromoanthranilic acid or 5-iodoanthranilic acid, in one of the standard cyclization reactions described in section 2.1. This places a halogen atom (Br or I) at the C6 position of the resulting quinazoline-2,4-dione, making it amenable to cross-coupling.

Palladium-catalyzed Suzuki-Miyaura Coupling: The 6-halo-quinazoline-2,4-dione is then reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction selectively replaces the halogen atom with the 4-fluorophenyl group to yield the target compound. nih.gov

This approach has been successfully used to prepare a range of 6-aryl-quinazolin-4(3H)-ones, including 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one, demonstrating the viability of this strategy. nih.gov

Optimization of Reaction Conditions for Yield and Purity of the Target Compound

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yield and purity of this compound. Key variables include the choice of catalyst, base, solvent, and temperature. researchgate.netrsc.orgnih.govmdpi.com

Catalyst: Various palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation. nih.gov Other catalysts, such as those based on palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are also widely used and may offer advantages depending on the specific substrates. rsc.org

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. rsc.orgnih.govrsc.org The choice of base can significantly impact the reaction rate and yield.

Solvent: The solvent system often consists of a mixture of an organic solvent and water. Toluene/water, dioxane/water, or ethylene (B1197577) glycol dimethyl ether have proven effective. rsc.orgnih.gov The solvent choice influences the solubility of the reactants and the efficiency of the catalytic cycle.

Temperature and Reaction Time: Many Suzuki couplings require heating to proceed at a reasonable rate. Microwave irradiation has been shown to significantly shorten reaction times, often providing the desired product in minutes with high yields. nih.gov

A study on the synthesis of 6-aryl-quinazolin-4(3H)-ones found that using 10 mol% of Pd(PPh₃)₄ with Na₂CO₃ as the base in ethylene glycol dimethyl ether under microwave irradiation for 20 minutes gave the coupled product in 95% yield. nih.gov Such optimization efforts are critical for the efficient and scalable synthesis of the target compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anthranilic acid |

| Urea |

| Potassium cyanate |

| o-ureidobenzoic acid |

| Quinazoline-2,4-dione |

| 7-Fluoroquinazoline-2,4(1H,3H)-dione |

| 3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione |

| Isatoic anhydride |

| 1,3-Benzoxazin-4-one |

| 2-(1,2,3-triazoyl) quinazolinone |

| 6-halo-quinazoline-2,4-dione |

| 5-bromoanthranilic acid |

| 5-iodoanthranilic acid |

| 4-fluorophenylboronic acid |

| 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one |

| Tetrakis(triphenylphosphine)palladium(0) |

| Palladium(II) acetate |

Derivatization Strategies for the this compound Scaffold

The chemical reactivity of the this compound scaffold allows for a multitude of derivatization strategies. These modifications are crucial for exploring the structure-activity relationships (SAR) of resulting compounds and for optimizing their biological profiles. Key strategies include nucleophilic substitution reactions, palladium-catalyzed cross-coupling reactions, and the introduction of various heterocyclic moieties.

A primary and highly effective strategy for the derivatization of the this compound scaffold involves the conversion of the diol to a more reactive 2,4-dichloro derivative. This transformation is typically achieved by treating the quinazoline-2,4-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. derpharmachemica.comchemicalbook.comekb.eg The resulting 2,4-dichloro-6-(4-fluorophenyl)quinazoline (B8813985) is a versatile intermediate for subsequent nucleophilic aromatic substitution (SNAr) reactions.

The two chlorine atoms at the C2 and C4 positions exhibit different reactivities. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position. nih.govstackexchange.com This regioselectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, as supported by Density Functional Theory (DFT) calculations. nih.govresearchgate.net This differential reactivity allows for a stepwise and controlled introduction of various nucleophiles.

Commonly, the first nucleophilic substitution occurs at the C4 position under milder conditions, such as at room temperature or slightly elevated temperatures. stackexchange.com A wide range of nucleophiles, including aliphatic and aromatic amines, can be introduced at this position. nih.gov The subsequent substitution at the C2 position generally requires harsher reaction conditions, such as higher temperatures, to proceed efficiently. stackexchange.com This two-step process enables the synthesis of a diverse library of 2,4-disubstituted quinazoline (B50416) derivatives.

| Step | Reaction | Typical Reagents and Conditions | Product |

| 1 | Chlorination | This compound, POCl₃, N,N-dimethylaniline, reflux | 2,4-Dichloro-6-(4-fluorophenyl)quinazoline |

| 2 | C4-Substitution | 2,4-Dichloro-6-(4-fluorophenyl)quinazoline, Nucleophile (e.g., R-NH₂), Solvent (e.g., Isopropanol), room temperature to reflux | 2-Chloro-4-(substituted-amino)-6-(4-fluorophenyl)quinazoline |

| 3 | C2-Substitution | 2-Chloro-4-(substituted-amino)-6-(4-fluorophenyl)quinazoline, Nucleophile (e.g., R'-NH₂), Harsher conditions (e.g., higher temperature) | 2,4-Di(substituted-amino)-6-(4-fluorophenyl)quinazoline |

Palladium-catalyzed cross-coupling reactions are powerful tools for the further diversification of the 6-(4-fluorophenyl)-quinazoline scaffold. Among these, the Chan-Lam coupling reaction offers a mild and efficient method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol. wikipedia.org

In the context of the 6-(4-fluorophenyl)-quinazoline scaffold, after initial modifications (for instance, introduction of an amino or hydroxyl group via nucleophilic substitution on a halo-quinazoline intermediate), the Chan-Lam coupling can be employed to introduce further aryl or heteroaryl moieties. This reaction is advantageous as it can be conducted at room temperature and is tolerant of a wide range of functional groups. organic-chemistry.orgwikipedia.org The general mechanism involves the formation of a copper-aryl complex, which then undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org

While the Chan-Lam coupling is a prominent example, other palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings are also extensively used to functionalize the quinazoline core, allowing for the introduction of a wide array of substituents at various positions.

| Reaction | Catalyst System | Coupling Partners | Bond Formed |

| Chan-Lam | Copper complexes (e.g., Cu(OAc)₂) | Aryl boronic acid + Amine/Alcohol | C-N / C-O |

| Suzuki | Palladium complexes | Aryl/vinyl boronic acid or ester + Aryl/vinyl halide or triflate | C-C |

| Stille | Palladium complexes | Organostannane + Aryl/vinyl halide or triflate | C-C |

| Heck | Palladium complexes | Alkene + Aryl/vinyl halide or triflate | C-C |

The incorporation of additional heterocyclic rings onto the 6-(4-fluorophenyl)-quinazoline scaffold is a well-established strategy to enhance biological activity. mdpi.comjchemrev.com Triazoles and thiomorpholines are two such heterocycles that have been shown to impart favorable pharmacological properties.

Triazole moieties can be introduced onto the quinazoline core through various synthetic routes. A common method involves the reaction of a 2-chloro-4-hydrazinylquinazoline (B2550126) intermediate with reagents that facilitate the formation of the triazole ring. ekb.eg Alternatively, a quinazolinone derivative bearing a suitable functional group can be reacted with a triazole precursor. nih.gov The resulting quinazoline-triazole hybrids have demonstrated a range of biological activities, including anticancer effects. ekb.egnih.gov

Thiomorpholine (B91149) is another heterocyclic moiety known to be a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. jchemrev.com The introduction of a thiomorpholine ring can be achieved through nucleophilic substitution of a halogenated quinazoline derivative with thiomorpholine. This modification can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, thereby modulating its bioactivity.

| Heterocycle | Synthetic Strategy | Potential Bioactivity Enhancement |

| Triazole | Cyclization from a hydrazinylquinazoline; Coupling with triazole precursors | Anticancer, Antimicrobial |

| Thiomorpholine | Nucleophilic substitution with thiomorpholine | Diverse pharmacological activities due to favorable physicochemical properties |

Advanced Synthetic Techniques in Quinazoline Chemistry

To improve the efficiency, yield, and environmental footprint of synthetic processes, advanced techniques such as microwave-assisted and ultrasound-assisted synthesis have been increasingly applied to quinazoline chemistry.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govfrontiersin.org In the synthesis of quinazoline derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. frontiersin.orgsci-hub.catasianpubs.org The application of microwaves facilitates efficient and rapid heating of the reaction mixture, which can be particularly beneficial for multi-step syntheses and for driving reactions to completion. frontiersin.orgsci-hub.cat This technique has been successfully employed in various steps of quinazoline synthesis, including the initial ring formation and subsequent derivatization reactions. nih.govfrontiersin.org

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement |

| Quinazolinone formation | Several hours | 10-30 minutes | Often significant |

| Cyclization reactions | Hours to days | Minutes | Generally higher |

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce chemical reactions. iau.irnih.govresearchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperature and pressure, leading to an enhancement of reaction rates and yields. iau.ir This technique has been applied to the synthesis of quinazoline derivatives, demonstrating advantages such as shorter reaction times, milder reaction conditions, and improved product yields. iau.irmdpi.com Ultrasound irradiation can promote efficient mixing and mass transfer, making it a valuable green chemistry tool for the synthesis of complex heterocyclic systems like this compound and its analogues. iau.irnih.gov

| Advantage | Description |

| Rate Acceleration | Cavitational collapse creates extreme local conditions, speeding up reactions. |

| Milder Conditions | Reactions can often be carried out at lower temperatures. |

| Higher Yields | Improved mixing and mass transfer can lead to more complete reactions. |

| Green Chemistry | Reduced energy consumption and reaction times contribute to a more sustainable process. |

Application of Green Chemistry Principles (e.g., Deep Eutectic Solvents) in Quinazolinone Synthesis

The evolution of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize the development of environmentally benign and sustainable methodologies. frontiersin.org In the synthesis of pharmacologically significant scaffolds like quinazolinones, this has led to a shift away from hazardous organic solvents and harsh reaction conditions. A prominent example of this green transition is the utilization of Deep Eutectic Solvents (DESs) as alternative reaction media. nih.gov DESs are mixtures of hydrogen bond donors (e.g., urea, tartaric acid) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov These solvents are gaining considerable attention due to their advantageous properties, including low cost, low toxicity, biodegradability, non-volatility, and high solvation capacity for a wide range of organic compounds. nih.govrsc.org

Research has demonstrated that DESs can function as both eco-friendly solvents and catalysts for the synthesis of quinazolinone and its analogues, often leading to high yields under mild conditions. nih.gov Various synthetic strategies have been developed that leverage these green media, including one-pot, multi-component reactions that enhance atom economy and simplify procedural workflows. frontiersin.org

Detailed Research Findings

Multiple studies have explored the efficacy of different DES compositions for quinazolinone synthesis. A common and effective DES is a 1:2 molar ratio of choline chloride and urea. nih.gov This system has been successfully employed in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamide (B116534) and various benzaldehyde (B42025) derivatives at 100 °C, offering benefits such as cost-effectiveness, short reaction times, and good to excellent yields. Similarly, this choline chloride:urea DES was identified as the most effective medium out of twenty different compositions for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates. nih.gov

Another approach involves a DES-mediated cyclization of anthranilamides with a range of aliphatic, aromatic, and heteroaromatic aldehydes, which also produces substituted quinazolinones and dihydroquinazolinones in good to excellent yields. rsc.orgrsc.orgresearchgate.net The versatility of this greener strategy has been further applied to the synthesis of various quinazolinone-based natural products and drugs. rsc.orgresearchgate.net

Researchers have also investigated the combination of DESs with other green chemistry techniques like microwave or ultrasonic irradiation to enhance reaction efficiency. nih.govnih.govtandfonline.com For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives was achieved through the reaction of benzoxazinone with amines in a choline chloride:urea DES. tandfonline.com In another study, a recyclable l-(+)-tartaric acid–choline chloride DES was used under ultrasonic irradiation for the facile and environmentally sustainable preparation of diversified bis-quinazolinones. nih.gov Comparative studies have shown that for the synthesis of 2-mercaptoquinazolin-4(3H)-ones, conventional stirring and ultrasonication in DESs gave significantly higher yields (16-76%) compared to microwave-induced synthesis (13-49%). nih.gov

The table below summarizes various DES systems and their application in the synthesis of quinazolinone analogues, highlighting the reaction conditions and yields achieved.

| Quinazolinone Analogue | Reactants | Deep Eutectic Solvent (DES) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3-Dihydroquinazolin-4(1H)-ones | 2-Aminobenzamide, Benzaldehyde derivatives | Choline Chloride:Urea (1:2) | 100 °C | Good to Excellent | |

| Substituted Quinazolinones/Dihydroquinazolinones | Anthranilamides, Aldehydes | L-(+)-Tartaric Acid:N,N'-Dimethylurea (3:7) | 90 °C | 62-95 | researchgate.net |

| 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Benzoxazinone, Amines | Choline Chloride:Urea | Not specified | Not specified | tandfonline.com |

| Bis-quinazolin-4-ones | Not specified | L-(+)-Tartaric Acid:Choline Chloride | Ultrasonic irradiation | Good to Excellent | nih.gov |

| Substituted 2-Mercaptoquinazolin-4(3H)-ones | Anthranilic acids, Isothiocyanates | Choline Chloride:Urea (1:2) | 80 °C, Ultrasonication/Stirring | 16-76 | nih.gov |

These findings underscore the potential of DESs as a superior alternative to conventional volatile organic solvents in the synthesis of quinazolinone derivatives. The mild reaction conditions, high efficiency, and the recyclable nature of these solvents align perfectly with the principles of green chemistry, paving the way for more sustainable production of these valuable heterocyclic compounds. rsc.org

Structure Activity Relationship Sar and Rational Drug Design Principles for Quinazoline 2,4 Diol Derivatives

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of quinazoline-2,4-diol derivatives is highly dependent on the nature and position of various substituents on the quinazoline (B50416) core. Key positions for modification that significantly influence activity include the C2, C4, and the benzene (B151609) ring portion of the scaffold, particularly at positions C6 and C8. nih.govresearchgate.net

Role of Halogenation (e.g., Fluorine) on the Phenyl Ring at C6 in Modulating Biological Activity

The introduction of halogen atoms, particularly fluorine, onto the phenyl ring of the quinazoline nucleus is a common strategy in medicinal chemistry to enhance biological activity. researchgate.net Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

For instance, studies on various quinazolinone derivatives have shown that the presence of a halogen atom at the C6 position can significantly impact their antimicrobial and cytotoxic activities. nih.gov Specifically, the incorporation of a fluorine atom can lead to enhanced potency. This is often attributed to fluorine's high electronegativity and its ability to form strong bonds with carbon, which can alter the electronic properties of the molecule and improve its interaction with biological targets. Research on 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has demonstrated potent antifungal activity, with some compounds showing a wide spectrum of bioactivity. cbijournal.com

In the context of 6-(4-Fluorophenyl)-quinazoline-2,4-diol, the fluorine atom on the phenyl substituent at C6 is a critical feature. While direct SAR studies on this specific compound are limited in the provided context, general principles suggest that the 4-fluoro substituent can modulate the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target enzymes or receptors through favorable electrostatic or hydrogen bonding interactions.

Impact of Functional Groups and Heterocyclic Fusions at C2 and C4 Positions on Ligand-Target Interactions

The C2 and C4 positions of the quinazoline-2,4-dione core are pivotal for biological activity, and modifications at these sites have been extensively explored. researchgate.netresearchgate.net The carbonyl groups at these positions can act as hydrogen bond acceptors, playing a crucial role in ligand-target binding.

The introduction of various substituents at the N1 and N3 positions, which are adjacent to the C2 and C4 carbonyls, can significantly alter the compound's pharmacological profile. For example, attaching different N-heterocyclic moieties at the N1 position through an acetyl/amide linkage has been a strategy to develop novel antimalarial agents. nih.gov

Furthermore, the substitution pattern at C2 and C4 can dictate the compound's mechanism of action. In the development of antibacterials, systematic variations at these positions have been crucial in optimizing activity against specific bacterial strains like S. aureus. acs.orgresearchgate.net Fusing other heterocyclic rings to the quinazoline scaffold can also lead to novel compounds with enhanced or entirely new biological activities. This approach has been used to develop inhibitors of various enzymes, demonstrating the versatility of the quinazoline core in drug design. nih.gov

The following table summarizes the impact of substitutions at various positions on the quinazoline ring based on several studies:

| Position of Substitution | Type of Substituent/Modification | Observed Impact on Biological Activity |

| C6 | Halogen (e.g., Bromo, Fluoro) | Generally enhances antimicrobial and anticancer activity. nih.govacs.org |

| C2 & C3 | Substituted aromatic rings, methyl, amine, or thiol groups | Considered essential for antimicrobial activities. nih.gov |

| C4 | Amine or substituted amines | Can improve antimicrobial properties. nih.gov |

| Ring 3 (Substituent at N3) | Pyridine | Tolerated when another ring has a 3-hydroxyphenyl group, but not with 3-carboxyphenyl or 3-carbomylphenyl groups. acs.org |

Stereochemical Considerations and Conformational Flexibility in Structure-Activity Profiles

The three-dimensional arrangement of atoms (stereochemistry) and the ability of a molecule to adopt different shapes (conformational flexibility) are critical factors in determining its biological activity. For quinazoline derivatives, the specific stereoisomer can exhibit significantly different potency and selectivity.

Conformational analysis of complex quinazoline derivatives, such as dodecahydropyrido[2,1-b]quinazolin-11-ones, has been established using NMR spectroscopy to determine the precise spatial arrangement of atoms. osti.gov This level of structural detail is essential for understanding how these molecules interact with their biological targets.

In computational drug design, it is recognized that representing a molecule by a single, static conformation can be insufficient. Therefore, methods like 4D-QSAR (Quantitative Structure-Activity Relationship) utilize a set of conformers for each compound to better model the dynamic nature of ligand-receptor interactions. researchgate.net This approach acknowledges that the conformational flexibility of a molecule allows it to adapt its shape to fit into a binding site, which can be a key determinant of its biological effect.

Molecular Hybridization and Bioisosteric Replacement Approaches in Quinazoline Research

Rational drug design often employs strategies like molecular hybridization and bioisosteric replacement to create novel compounds with improved therapeutic properties.

Molecular hybridization involves combining two or more pharmacophores (the active parts of different drug molecules) into a single new molecule. nih.govnih.gov This can lead to hybrid compounds with enhanced efficacy, dual-action mechanisms, or improved safety profiles. nih.govingentaconnect.com The quinazoline scaffold is frequently used as a core structure in hybridization strategies due to its wide range of biological activities. nih.govresearchgate.net For example, quinazolinone-based hybrids have been developed that show promise in treating complex diseases like cancer. nih.govnih.gov

Bioisosteric replacement is a technique where one atom or group of atoms in a molecule is replaced by another with similar physical or chemical properties. nih.govresearchgate.netpreprints.org This can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. A common example is the replacement of a carbon atom with a sulfur atom. nih.govresearchgate.net In quinazoline research, bioisosterism has been used to guide the development of novel inhibitors for various therapeutic targets. For instance, modifying a triazolophthalazine ring system to its bioisosteric triazoloquinazoline counterpart has led to the development of potential anticancer agents. rsc.org

Computational Chemistry in SAR Elucidation

Computational chemistry plays a vital role in modern drug discovery by providing insights into the relationship between molecular structure and biological activity, thereby guiding the design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds before they are synthesized, saving time and resources. frontiersin.orgresearchgate.net

Both 2D- and 3D-QSAR models have been successfully applied to quinazoline derivatives to guide the development of new therapeutic agents, including antimalarial and anticancer drugs. nih.govresearchgate.netrsc.org These models can provide valuable information about the structural requirements for optimal activity. For example, 3D-QSAR studies can generate contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for activity, thus directing future structural modifications. nih.govrsc.org

The following table provides an overview of QSAR models developed for quinazoline derivatives:

| QSAR Model Type | Application | Key Findings/Predictive Power |

| 2D-QSAR | Antimalarial activity of 4-substituted quinazolines | Developed a predictive model with a correlation coefficient (r²) of 0.7908. researchgate.net |

| 3D-QSAR (CoMSIA) | Activity of quinazolines against osteosarcoma | Resulted in a stable model with high predictive power (Q² = 0.63, R² = 0.987). nih.gov |

| 3D-QSAR (CoMFA) | Antitumour activity of quinazolinone-hydrazone derivatives | Constructed a predictive model to guide future structural modifications. rsc.org |

| 4D-QSAR | General bioactivity of quinazolines | Utilized multiple conformers to create a robust predictive model. researchgate.net |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery that facilitate the identification of novel bioactive molecules. These methods are particularly valuable in the context of quinazoline-2,4-diol derivatives, a chemical class with diverse pharmacological activities. By elucidating the key chemical features essential for biological activity, pharmacophore models serve as 3D search queries to efficiently screen large chemical databases for promising new drug candidates.

A pharmacophore model represents the spatial arrangement of essential molecular features, such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups, that are necessary for a molecule to interact with a specific biological target. The development of a pharmacophore model for quinazoline-2,4-diol derivatives typically begins with a set of known active compounds. By aligning these molecules and identifying their common chemical features, a 3D hypothesis of the essential interaction points can be generated.

For instance, a ligand-based pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors (AChEIs). nih.gov This model, designated AAAHR_1, was constructed from a series of known quinazoline derivatives and validated for its ability to distinguish active from inactive compounds. nih.gov The essential pharmacophoric features identified in this model are presented in the table below.

Table 1: Pharmacophoric Features of the AAAHR_1 Model for Quinazoline-based Acetylcholinesterase Inhibitors

| Feature | Type | Description |

|---|---|---|

| A | Hydrogen Bond Acceptor | Two features indicating the importance of hydrogen bond accepting groups. |

| A | Hydrogen Bond Acceptor | |

| H | Hydrophobic Group | A feature representing a hydrophobic region crucial for ligand binding. |

| R | Aromatic Ring | A feature highlighting the significance of an aromatic ring system. |

Once a robust pharmacophore model is established, it can be employed in a virtual screening campaign. Virtual screening is a computational method used to search through extensive libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.

The validated pharmacophore model acts as a filter, rapidly assessing millions of compounds and selecting only those that match the defined 3D arrangement of chemical features. The "hit" compounds from this initial screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the active site of the target protein. nih.gov

A notable example of the successful application of virtual screening for quinazoline derivatives involved the identification of novel inhibitors for the Janus kinase 2 (JAK2), a target in cancer therapy. nih.gov In this study, a chemical library was screened using Surflex-Dock, leading to the identification of a hit compound that was subsequently optimized. nih.gov This led to the discovery of (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine, a potent JAK2 inhibitor. nih.gov Similarly, a virtual screening workflow utilizing the AAAHR_1 pharmacophore model on the ASINEX database resulted in the identification of three potential acetylcholinesterase inhibitors. nih.gov

Table 2: Examples of Hit Compounds Identified Through Virtual Screening of Quinazoline Derivatives

| Compound ID | Target | Screening Method | Outcome | Reference |

|---|---|---|---|---|

| BAS 05264565 | Acetylcholinesterase | Pharmacophore-based virtual screening | Identified as a potential inhibitor. | nih.gov |

| LEG 12727144 | Acetylcholinesterase | Pharmacophore-based virtual screening | Identified as a potential inhibitor. | nih.gov |

| SYN 22339886 | Acetylcholinesterase | Pharmacophore-based virtual screening | Identified as a potential inhibitor. | nih.gov |

| 5p | JAK2 | Docking-based virtual screening | Synthesized and confirmed as a JAK2 inhibitor. | nih.gov |

The integration of pharmacophore modeling and virtual screening provides a rational and efficient approach to discovering novel quinazoline-2,4-diol derivatives with desired biological activities. By focusing on the essential chemical features required for target interaction, these computational methods guide the design and selection of new compounds with a higher probability of success in preclinical development.

Molecular Mechanisms of Action and Biological Target Engagement of Quinazoline 2,4 Diol Systems

Enzyme Inhibition Studies and Mechanistic Insights

Quinazoline-based compounds exert their biological effects by interacting with and inhibiting a range of crucial enzymes involved in cellular signaling, proliferation, and microbial replication. The following sections detail the inhibitory activities of quinazoline-2,4-diol systems against several key enzyme targets.

The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibitors, with several approved drugs for cancer therapy built upon this scaffold. mdpi.comoncotarget.com These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain and blocking the downstream signaling pathways that regulate cell proliferation and survival. mdpi.comnih.gov

Tyrosine Kinases and Epidermal Growth Factor Receptor (EGFR): The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a primary target for many quinazoline-based anticancer agents. ekb.egbiorxiv.org Overexpression or mutation of EGFR is linked to the progression of various cancers. nih.govfrontiersin.org Quinazoline derivatives have been designed to selectively and potently inhibit EGFR, interfering with its signaling pathway. mdpi.comfrontiersin.org For instance, 4-anilinoquinazoline (B1210976) derivatives are recognized as a major class of EGFR inhibitors. amazonaws.com The quinazoline scaffold provides essential hydrogen bond acceptors and donors that facilitate strong binding affinity with the EGFR active site. frontiersin.org Research on 6-substituted-4-anilinoquinazoline derivatives has shown potent inhibitory activity against EGFR. mdpi.com While specific data for 6-(4-Fluorophenyl)-quinazoline-2,4-diol is not detailed, related quinazolin-4(3H)-one derivatives have demonstrated significant EGFR inhibitory activity, with some compounds showing IC50 values in the sub-micromolar range. nih.gov

Cyclin-Dependent Kinase 5 (CDK5): CDK5, a serine/threonine kinase, is implicated in neuronal functions and is hyperactivated in several cancers, including glioblastoma. nih.gov This makes it an attractive pharmacological target. Quinazolinone-based derivatives have been identified as inhibitors of CDK5. nih.gov The inhibition of cyclin-dependent kinases can lead to cell cycle arrest, which is a key mechanism for controlling tumor growth. nih.govresearchgate.net Studies on various quinazolinone analogs have demonstrated their potential to bind and inhibit CDK5, suggesting a promising avenue for the development of targeted cancer therapies. nih.gov

| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 2i | CDK2 | 0.173 µM | nih.gov |

| Quinazolin-4(3H)-one derivative 3i | HER2 | 0.079 µM | nih.gov |

| 6-Arylureido-4-anilinoquinazoline 7i | EGFR | 17.32 nM | frontiersin.org |

| 6-alkynyl-4-anilinoquinazoline 28 | EGFR | 14.1 nM | mdpi.com |

Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of cyclic nucleotides, such as cAMP. Inhibition of specific PDEs is a therapeutic strategy for various conditions, including inflammatory diseases. frontiersin.org Quinazoline derivatives have been investigated as inhibitors of PDE enzymes. Specifically, certain quinazoline derivatives have been identified as inhibitors of PDE7, a cAMP-specific phosphodiesterase expressed in immune and proinflammatory cells. frontiersin.org While the primary focus has often been on other PDE subtypes, the quinazolin-4(3H)-one moiety has been associated with phosphodiesterase inhibitory activity, indicating the scaffold's potential in this area. nih.gov

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of thymine (B56734) and is a crucial target for antifolate drugs used in cancer chemotherapy. wikipedia.org Quinazoline analogs have been designed to mimic the structure of methotrexate, a well-known DHFR inhibitor, to block the enzyme's activity. nih.gov Several studies have reported the synthesis and evaluation of quinazolinone analogs as DHFR inhibitors. nih.govmdpi.com For example, certain 2,3,6-substituted quinazolin-4(3H)-ones have shown potent DHFR inhibition with IC50 values in the nanomolar range. mdpi.com One study found that among a series of new 4(3H)-quinazolinone analogs, some compounds were highly active DHFR inhibitors, with one in particular combining potent DHFR inhibition with significant antitumor activity. nih.gov

| Compound | Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Quinazolinone analog 28 | Mammalian DHFR | 0.5 µM | nih.gov |

| Quinazolinone analog 30 | Mammalian DHFR | 0.4 µM | nih.gov |

| Quinazolinone analog 31 | Mammalian DHFR | 0.4 µM | nih.gov |

| 2,3,6-substituted quinazolin-4(3H)-one 5 | Bovine Liver DHFR | 0.02 µM | mdpi.com |

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are targets for the symptomatic treatment of Alzheimer's disease. mdpi.com Several quinazoline derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.govnih.gov Studies have shown that certain 3,4-dihydroquinazoline derivatives exhibit weak AChE inhibitory activity but are potent and selective inhibitors of BChE. nih.gov Similarly, a series of 2,4-disubstituted quinazoline derivatives demonstrated potent and selective inhibitory activity against BChE. nih.gov Molecular docking studies suggest these compounds can bind to both the catalytic and peripheral sites of the BChE enzyme. nih.gov

| Compound | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 3,4-dihydroquinazoline 8b | BChE | 45 nM | nih.gov |

| 3,4-dihydroquinazoline 8d | BChE | 62 nM | nih.gov |

| 2,4-disubstituted quinazoline 6f | BChE | 0.52 µM | nih.gov |

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that inactivates incretin (B1656795) hormones, which are crucial for stimulating insulin (B600854) secretion. nih.gov Inhibition of DPP-4 is a validated therapeutic approach for managing type 2 diabetes mellitus. epa.govfrontiersin.org The quinazoline scaffold has been utilized to design potent DPP-4 inhibitors. For example, spiro cyclohexane-1,2'-quinazoline derivatives have been shown to be highly potent DPP-4 inhibitors, with activity significantly greater than the reference drug linagliptin. nih.gov These findings highlight the potential of quinazoline-based structures in developing new antidiabetic agents. nih.gov

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents like quinolones. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, making their inhibition a bactericidal mechanism. nih.gov Quinazoline derivatives have been identified as a new class of bacterial DNA gyrase inhibitors. nih.gov For instance, the quinazoline derivative N-(6-chloro-4-phenylquinazolin-2-yl)guanidine strongly inhibits E. coli DNA gyrase with an IC50 of approximately 7 μM. nih.gov The mechanism of action for these inhibitors often involves stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and subsequent cell death, acting as a "bacterial DNA gyrase poison". nih.gov

Cyclooxygenase Enzyme Inhibition Pathways

The quinazoline core is a recognized scaffold in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the inflammatory process. While direct studies on this compound are not extensively documented, research on analogous quinazoline structures provides significant insights into its potential inhibitory pathways.

A study on a series of 2,4,7-substituted quinazolines identified several derivatives with potent and selective inhibitory activity against COX-1. nih.gov For instance, certain compounds with a 2-styryl group and a 4-anilino or 4-benzylamino substituent demonstrated IC50 values for COX-1 in the nanomolar range, significantly more potent than the reference drug ibuprofen (B1674241). acs.org The presence of a thiophene (B33073) ring at the 7-position was found to markedly enhance both the inhibitory activity and the selectivity for COX-1. nih.gov Molecular docking studies suggest that the activity of these compounds is dependent on the formation of a hydrogen bond between a secondary amine at the 4-position and the key enzyme residue Tyr355. nih.gov

Conversely, other research has focused on designing quinazolinone derivatives as selective COX-2 inhibitors. By conjugating the quinazolinone scaffold with moieties like ibuprofen or indole (B1671886) acetamide, researchers have developed compounds with superior COX-2 selectivity. nih.gov The inclusion of a p-benzenesulfonamide moiety has also been shown to confer specific COX-2 inhibitory efficacy.

While the precise inhibitory profile of this compound on COX isoforms remains to be explicitly determined, the existing data on related quinazoline derivatives suggest that substitutions on the quinazoline core can direct the selectivity towards either COX-1 or COX-2.

Table 1: Cyclooxygenase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| Quinazoline Derivative 6c | COX-1 | 376 | Selective |

| Quinazoline Derivative 6e | COX-1 | 142 | Selective |

| Quinazoline Derivative 9a | COX-1 | 141 | Not specified |

| Quinazoline Derivative 9b | COX-1 | 64 | Not specified |

Data from a study on 2,4,7-substituted quinazolines. acs.org

Receptor Interaction and Modulation

The quinazoline-2,4-diol system has been investigated for its interaction with various receptors in the central nervous system, highlighting its potential as a modulator of neurotransmission.

The gamma-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the CNS, is a known target for quinazolinone derivatives. Molecular docking studies of various quinazolin-4(3H)-one derivatives have shown favorable interactions with the GABA-A receptor, suggesting their potential as GABAergic modulators. ijpsdronline.com In these computational models, the quinazolinone derivatives exhibited higher binding energy and better docking scores compared to the standard ligand, diazepam. ijpsdronline.com

Further research into pyrazolo[1,5-a]quinazoline derivatives has identified compounds that act as modulators of the GABA-A receptor. mdpi.comunifi.it Electrophysiological studies have demonstrated that substitutions on the quinazoline scaffold can result in compounds with partial agonist, inverse partial agonist, or null modulator profiles at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com For example, certain 8-chloropyrazolo[1,5-a]quinazoline derivatives have been predicted and confirmed to act on the α1β2γ2L-GABA-A receptor subtype. unifi.it While direct binding data for this compound is not available, the established affinity of the broader quinazolinone class for the GABA-A receptor suggests a potential avenue for its CNS activity.

The serotonin (B10506) 3A (5-HT3A) receptor, a ligand-gated ion channel, is another significant target for quinazoline-2,4-dione derivatives. Various studies have identified this class of compounds as potent antagonists of the 5-HT3A receptor. nih.gov A screening of a small molecule library led to the identification of quinazolindione derivatives as effective 5-HT3A receptor antagonists. nih.gov Subsequent structure-activity relationship studies of 24 analogues revealed that specific substitutions on the quinazolindione core are crucial for potent antagonism. One of the lead compounds, KKHT10612, exhibited an IC50 value of 0.8 µM, which is comparable to the reference antagonist MDL72222. nih.gov

Another study focused on quinazolinone derivatives linked with a piperazinylquinoline moiety, which were designed as dual 5-HT3 antagonists and 5-HT1A agonists for the treatment of irritable bowel syndrome. nih.gov This highlights the versatility of the quinazoline scaffold in targeting serotonin receptors. The antagonistic activity of quinazoline-2,4-dione derivatives at the 5-HT3A receptor suggests a potential therapeutic application in conditions where this receptor is implicated, such as nausea and vomiting.

Table 2: 5-HT3A Receptor Antagonistic Activity of a Quinazolindione Derivative

| Compound | Target | IC50 (µM) |

|---|---|---|

| KKHT10612 | 5-HT3A Receptor | 0.8 |

Data from a study on quinazolindione analogues. nih.gov

Macromolecular Binding Interactions

Beyond cell surface receptors and enzymes, quinazoline-2,4-diol systems have been shown to interact with essential macromolecules like DNA and to have the potential to modulate protein-protein interactions.

The quinazoline scaffold is a known DNA intercalator and can interfere with the function of DNA-processing enzymes. researchgate.net Studies on new quinazolin-2,4-dione derivatives have demonstrated their potential as antibacterial agents through the inhibition of DNA gyrase. rsc.org Molecular docking studies have shown that these compounds can bind to the active site of the DNA gyrase enzyme.

Furthermore, certain nih.govnih.govmdpi.comtriazolo[4,3-c]quinazoline derivatives have been designed as DNA intercalators and evaluated as topoisomerase II (Topo II) inhibitors. nih.gov These compounds have shown significant DNA binding affinities and the ability to inhibit the catalytic activity of Topo II, leading to apoptosis in cancer cells. nih.gov The interaction of a 2-phenylpyrazolo[1,5-c]quinazoline (B1250111) with DNA was investigated using various spectroscopic techniques, which suggested a groove binding interaction, primarily with adenine (B156593) and thymine bases, without causing major conformational changes to the DNA structure. nih.gov Additionally, quinazoline-2,4-dione has been explored as a substitute for thymine in triple-helix forming oligonucleotides, aiming to enhance stacking interactions within the third strand. researchgate.net These findings indicate that the quinazoline-2,4-dione core can interact with DNA through various mechanisms, suggesting a potential role in anticancer and antibacterial applications.

Table 3: DNA Binding and Topoisomerase II Inhibitory Activity of a nih.govnih.govmdpi.comtriazolo[4,3-c]quinazoline Derivative

| Compound | Activity | Concentration for Effect |

|---|---|---|

| Compound 16 | Topo II catalytic inhibition | 10 µM |

| Compound 16 | DNA Intercalation (IC50) | 10.25 µM |

Data from a study on nih.govnih.govmdpi.comtriazolo[4,3-c]quinazoline derivatives. nih.gov

The modulation of protein-protein interactions (PPIs) is an emerging field in drug discovery, offering the potential to target cellular pathways that are often considered "undruggable." cymitquimica.com PPIs are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. mdpi.com Small molecules that can either enhance or disrupt these interactions are valuable tools for both research and therapeutic development. cymitquimica.com

While the direct modulation of PPIs by this compound has not been specifically reported, the structural characteristics of the quinazoline scaffold suggest its potential in this area. The design of bifunctional molecules, or "molecular glues," that can induce proximity between two proteins is a growing area of interest. nih.gov These molecules often possess rigid, heterocyclic cores that serve as a scaffold to present functionalities that engage with two different protein surfaces. The planar and substitutable nature of the quinazoline-2,4-dione ring system could potentially be exploited in the design of such PPI modulators. Further research is needed to explore the capacity of this compound and its derivatives to influence specific protein-protein complexes.

Cellular Pathway Modulation

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

No data is currently available in the scientific literature describing the mechanisms by which this compound may induce apoptosis or cause cell cycle arrest in any cell lines.

Inflammatory Signaling Pathways (e.g., Inhibition of Pro-inflammatory Cytokines, STAT6 Pathway)

There is no published research on the effects of this compound on inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokines or its potential interaction with the STAT6 pathway.

Anti-Proliferative Mechanisms in Various Cellular Models

Specific studies detailing the anti-proliferative mechanisms of this compound in any cellular models have not been found. Consequently, no data tables on its anti-proliferative activity can be provided.

Computational and Theoretical Studies in Quinazoline 2,4 Diol Research

Molecular Docking and Ligand-Protein Interaction Analysis for Binding Affinity and Mode

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For quinazoline (B50416) derivatives, this method is frequently employed to understand their interaction with protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govbiorxiv.org

Docking studies reveal that the quinazoline nucleus often serves as a core scaffold that anchors the molecule within the ATP-binding pocket of the kinase. japsonline.com The binding mode of quinazoline analogs is typically characterized by a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a key methionine residue (e.g., Met793 in EGFR). japsonline.comfrontiersin.org The 4-oxo group can also act as a hydrogen bond acceptor, further stabilizing the complex.

The 6-(4-Fluorophenyl) substituent on the quinazoline-2,4-diol core is predicted to extend into a hydrophobic pocket of the binding site. The fluorophenyl group can engage in various non-covalent interactions, including hydrophobic and van der Waals interactions, which are critical for binding affinity. bohrium.com In some cases, halogen bonds may also contribute to the stability of the ligand-protein complex. japsonline.com The specific interactions dictate the compound's affinity and selectivity for its target. For instance, in studies of similar fluoroquinazolinones, interactions with residues like Lys745 and Asp855 in the EGFR binding site have been observed. japsonline.comnih.gov

The binding affinity, often quantified as a docking score or binding energy, provides a numerical estimate of the ligand's potency. Lower binding energy values typically indicate a more stable and favorable interaction.

| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) | Reference Compound |

|---|---|---|---|---|

| EGFR | Met793 | Hydrogen Bond | -10.9 | 3-(4-oxo-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)propanamide uns.ac.rs |

| EGFR | Lys745 | Hydrogen Bond / Salt Bridge | -4.46 | Quinazoline derivative 4e citedrive.com |

| VEGFR-2 | Cys919 | Hydrogen Bond | -4.41 | Quinazoline derivative 4e citedrive.com |

| EGFR (T790M mutant) | Met793 | Hydrogen Bond | Not Specified | 4-anilinoquinazoline (B1210976) analog japsonline.com |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. abap.co.in MD simulations track the movements of atoms in the system, providing insights into conformational changes and the persistence of key interactions. researchgate.net

A common metric used to assess the stability of the complex during an MD simulation is the Root Mean Square Deviation (RMSD). The RMSD of the protein and ligand is calculated over the simulation trajectory. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. abap.co.in For quinazolinone derivatives complexed with targets like EGFR, simulations often show that the system stabilizes within a few nanoseconds. researchgate.net

Another important analysis is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. researchgate.net Residues in the binding pocket that interact with the ligand are expected to show reduced fluctuations compared to more flexible regions of the protein, confirming the stabilizing effect of the ligand's binding. abap.co.in MD simulations can also be used to calculate the binding free energy (e.g., using MM/PBSA methods), which provides a more accurate prediction of binding affinity than docking scores alone. frontiersin.org

| Simulation Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| Simulation Time | 5 - 100 ns | Indicates the duration over which the system's dynamics are observed. |

| Protein RMSD | ~1.5 - 3.0 Å | A stable plateau suggests the protein maintains its overall fold with the ligand bound. abap.co.in |

| Ligand RMSD | ~1.0 - 2.5 Å | Low and stable values indicate the ligand does not diffuse out of the binding pocket. abap.co.in |

| Binding Free Energy (MM/PBSA) | -20 to -30 kcal/mol | Represents the calculated free energy of binding, with more negative values indicating stronger affinity. abap.co.in |

In Silico Prediction of Biological Activity Profiles (e.g., Efficacy, Selectivity)

In silico models are powerful tools for predicting the biological activity of novel compounds before their synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) is a prominent method used for this purpose. nih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D structural features of a series of compounds with their experimentally determined biological activities (e.g., IC₅₀ values). nih.gov

These models generate contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity. nih.gov For instance, a CoMFA map might indicate that a bulky, electropositive substituent at a particular position on the quinazoline ring enhances inhibitory activity. Such insights are invaluable for rationally designing new derivatives with improved efficacy. frontiersin.org

Furthermore, computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net These predictions help to identify compounds with favorable pharmacokinetic profiles and low potential for toxicity early in the drug discovery process. Models can predict parameters like oral bioavailability, blood-brain barrier penetration, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. scirp.org

| Prediction Method | Parameter Predicted | Significance |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | pIC₅₀ (biological activity) | Predicts the potency of new compounds based on their 3D structure. frontiersin.org |

| Pharmacokinetic Modeling | LogP (Lipophilicity) | Impacts absorption and distribution; values >5 may indicate poor absorption. scirp.org |

| ADMET Prediction | Oral Bioavailability | Estimates the fraction of the drug that reaches systemic circulation. researchgate.net |

| ADMET Prediction | Drug-Likeness (e.g., Lipinski's Rule) | Assesses whether a compound has properties consistent with known oral drugs. scirp.org |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of molecules like 6-(4-Fluorophenyl)-quinazoline-2,4-diol. researchgate.net These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. tandfonline.com These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For quinazoline-2,4-diols, the oxygen atoms of the diol/dione (B5365651) functionality and the nitrogen atoms are typically regions of negative potential, making them likely sites for hydrogen bonding and electrophilic attack. tandfonline.com This information helps to explain and predict the non-covalent interactions observed in molecular docking studies.

| Property | Typical Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6 to -7 eV | Indicates the energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1 to -2 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4 to 5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

| Dipole Moment | 2 to 5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Potential Research Applications and Future Perspectives for 6 4 Fluorophenyl Quinazoline 2,4 Diol Derivatives

Explorations in Anticancer Research and Novel Therapeutic Target Identification

The quinazoline-2,4-dione scaffold is a well-established pharmacophore in oncology research, with derivatives showing activity against various cancer cell lines. researchgate.netmdpi.com Research into 6-aryl substituted quinazolines has identified promising candidates targeting critical pathways in cancer progression. nih.gov

One of the key areas of investigation is the inhibition of Poly(ADP-ribose)polymerase (PARP) enzymes, which are crucial for DNA repair. nih.gov Targeting PARP, particularly PARP-1 and PARP-2, is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Several studies have reported quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-1 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govnih.gov For instance, derivatives bearing amino acid building blocks or a terminal pyrrolidine (B122466) ring have shown strong inhibitory activity and, in some cases, selectivity for PARP-1 over PARP-2. nih.govrsc.org The introduction of a 6-(4-fluorophenyl) group could enhance binding affinity within the PARP active site through favorable interactions, making this a critical area for future synthesis and evaluation.

Furthermore, the phosphatidylinositol 3-kinase (PI3K) pathway is another important target in cancer therapy. Novel 4,6-disubstituted quinazoline (B50416) derivatives have been investigated as PI3K inhibitors, showing significant antiproliferative activity against colon (HCT-116) and breast (MCF-7) cancer cell lines. nih.gov The substitution at the 6-position is crucial for activity, suggesting that a 6-(4-fluorophenyl) group could confer potent and selective inhibitory properties.

| Derivative Class | Therapeutic Target | Key Findings | Reference |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-diones with amino acid groups | PARP-1 | Exhibited promising PARP-1 inhibition with IC₅₀ values in the nanomolar range. | nih.govnih.gov |

| Quinazoline-2,4(1H,3H)-diones with a terminal pyrrolidine ring | PARP-1/PARP-2 | Showed high selectivity and potent inhibition against PARP-1. | nih.govrsc.org |

| 6-Aryl substituted 4-phenylamino quinazolines | PI3K-α/mTOR | Demonstrated significant PI3K-α inhibition and cytotoxicity in various cancer cell lines. | nih.gov |

Investigations in Anti-Infective Agent Development (Antibacterial, Antifungal, Antiviral, Antimalarial, Anti-Tuberculosis)

The quinazoline core is associated with a broad spectrum of anti-infective properties. mdpi.comnih.gov Derivatives of quinazoline-2,4-dione, in particular, have been the focus of significant research to develop new agents to combat infectious diseases, including those caused by resistant pathogens.

Antibacterial and Antifungal Activity: Several studies have identified quinazoline-2,4(1H,3H)-dione derivatives as potent antibacterial agents. nih.govmdpi.com A key mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. nih.gov This mode of action is similar to that of fluoroquinolone antibiotics, suggesting that these derivatives could serve as a new class of gyrase inhibitors to tackle bacterial resistance. nih.gov Compounds incorporating acylthiourea, pyrazole, or oxazole (B20620) moieties have demonstrated significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. rsc.org Notably, a derivative featuring a 3-(4-fluorophenyl) substituent has been reported to possess antimicrobial activity, underscoring the potential contribution of this specific moiety. nih.gov

In the realm of antifungal research, quinazolinone derivatives have shown efficacy against human pathogens like Candida albicans as well as plant pathogenic fungi such as Fusarium graminearum and Botrytis cinerea. nih.govnih.gov The 6-position substitution pattern has been shown to be important for activity, indicating that 6-(4-fluorophenyl) derivatives are worthy candidates for screening.

Antiviral, Antimalarial, and Anti-Tuberculosis Potential: While specific studies on 6-(4-fluorophenyl)-quinazoline-2,4-diol derivatives are limited in these areas, the broader class of quinazolinones exhibits significant potential. Derivatives have been synthesized and tested for activity against influenza virus, Hepatitis C virus (HCV), and cucumber mosaic virus. mdpi.com Similarly, the quinazoline scaffold is a known pharmacophore in the development of antimalarial and anti-tuberculosis agents. mdpi.comnih.gov Given the established broad-spectrum anti-infective nature of this chemical class, exploring this compound derivatives against these pathogens is a logical and promising future research direction.

| Activity | Target/Organism | Key Findings | Reference |

|---|---|---|---|

| Antibacterial | DNA Gyrase / Topoisomerase IV | Derivatives act as fluoroquinolone-like inhibitors with a broad spectrum of activity. | nih.govrsc.org |

| Antibacterial | Staphylococcus aureus, Staphylococcus haemolyticus | Derivatives with eight-membered nitrogen-heterocycles showed good antibacterial efficacy. | mdpi.com |

| Antifungal | Candida albicans, Aspergillus flavus | Dibromo-quinazolinone derivatives demonstrated potent antifungal effects. | nih.gov |

| Antiviral | Influenza Virus | 2,4-disubstituted quinazoline derivatives showed high anti-influenza activity. | mdpi.com |

Research into Anti-Inflammatory and Immunomodulatory Agents

Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. The quinazoline scaffold is a versatile framework for creating molecules with potent anti-inflammatory and immunomodulatory effects. nih.gov

Recent studies on guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have revealed significant anti-inflammatory properties. One promising compound was found to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in macrophages. nih.gov This same compound also alleviated acute lung injury in animal models by reducing neutrophil infiltration and edema, highlighting its potential for treating cytokine-mediated inflammatory responses. nih.gov The mechanism of action for some of these derivatives is linked to the inhibition of the sodium-hydrogen exchanger (NHE-1), a membrane protein involved in regulating immune cell functions like cytokine release. nih.gov

Other quinazolinone derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin (B15479496) biosynthesis pathway that mediates inflammation and pain. nih.gov Additionally, the quinazoline structure forms the basis of Leniolisib, a selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor designed as an anti-inflammatory immunomodulator that affects the function of a wide range of immune cells. mdpi.com These findings suggest that this compound derivatives could be rationally designed to target specific components of the inflammatory cascade.

Neuropharmacological Research Avenues (e.g., Alzheimer's Disease Pathology Modulation)

The quinazoline scaffold is recognized for its significant potential in designing new drugs active on the central nervous system (CNS), particularly for neurodegenerative disorders like Alzheimer's disease (AD). drugbank.comnih.gov AD is a complex, multifactorial disease, making multi-target drugs highly desirable. Quinazoline derivatives have shown promise as modulators of several key pathological processes in AD. drugbank.commdpi.com